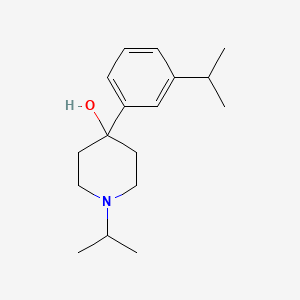

4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine

Descripción

4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and substituents at both the 1- and 4-positions. The 4-position is substituted with a 3-iso-propylphenyl group, while the 1-position carries an iso-propyl group. Piperidine derivatives are widely studied for their roles as intermediates in drug synthesis and as ligands for receptors like sigma and opioid receptors .

Propiedades

IUPAC Name |

1-propan-2-yl-4-(3-propan-2-ylphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-13(2)15-6-5-7-16(12-15)17(19)8-10-18(11-9-17)14(3)4/h5-7,12-14,19H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXZIRQBOHHQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C2(CCN(CC2)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amines and aldehydes or ketones, followed by reduction.

Introduction of Substituents: The iso-propyl groups and the hydroxy group are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Key Structural Features for Comparison:

- Substituent Position : Meta (3-) vs. para (4-) on the phenyl ring.

- Substituent Type : Electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., methylthio) groups.

- Piperidine Modifications : Hydroxyl group at the 4-position and nitrogen-bound substituents.

Table 1: Comparative Analysis of Selected Piperidine Derivatives

Electronic and Steric Influences

- 4-Methylthiophenyl Derivative : The methylthio group (-SMe) is electron-withdrawing, increasing metabolic stability compared to methoxy analogs. Sulfur atoms may also engage in hydrogen bonding or interactions with metal ions.

- 3-Methoxyphenyl Derivative : The methoxy group (-OMe) is electron-donating, enhancing solubility via polarity but possibly reducing metabolic stability due to oxidative demethylation pathways.

Pharmacological Implications

- Sigma Receptor Ligands (e.g., BD 1008 ) : Piperidine derivatives with dichlorophenyl and pyrrolidinyl groups (e.g., BD 1008) exhibit high sigma-1 receptor affinity. The target compound’s iso-propyl groups may sterically hinder receptor binding compared to smaller substituents.

- Antifungal Agents (e.g., Rezafungin ) : While rezafungin’s complex structure includes a hydroxy phenyl group, simpler piperidine derivatives like the target compound may serve as precursors or modulators of antifungal activity through interactions with fungal enzymes.

Actividad Biológica

4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine, a piperidine derivative, has garnered attention for its significant biological activity, particularly in the modulation of serotonergic receptors. This compound, with the molecular formula C17H27NO and a molecular weight of approximately 261.40 g/mol, is recognized for its potential applications in treating neuropsychiatric disorders and its unique structural features that contribute to its pharmacological properties.

Chemical Structure and Properties

The structure of 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine includes a piperidine ring substituted with hydroxy and iso-propyl groups, as well as a phenyl group with an iso-propyl substituent. Its CAS Number is 1198284-95-5.

Modulation of Serotonergic Receptors

Research indicates that this compound exhibits significant interaction with serotonin receptors, particularly the 5-HT2A subtype, which plays a crucial role in mood regulation and cognitive function. The modulation of these receptors suggests potential therapeutic benefits for various neuropsychiatric disorders.

Binding Affinity Studies

Interaction studies have shown that 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine has a favorable binding affinity for serotonin receptors. These studies typically involve radioligand binding assays to evaluate the compound's efficacy in receptor modulation.

Comparative Analysis with Similar Compounds

The following table compares 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine | C17H27NO | Hydroxy group, iso-propyl groups | Modulates serotonin receptors |

| 4-Hydroxy-N-(3-isopropylphenyl)butanamide | C16H25NO2 | Contains an amide group | Potential analgesic properties |

| 4-Hydroxy-N-(n-propyl)phenethylamine | C15H23NO2 | Aliphatic amine structure | Stimulant effects |

| 1-(3-Isopropylphenyl)-4-hydroxypiperidine | C17H25NO | Similar piperidine structure | Neuroactive properties |

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Neuropsychiatric Applications : A study indicated that compounds similar to 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine could be beneficial in treating conditions such as depression and anxiety due to their action on serotonin pathways.

- Synthetic Approaches : Various synthetic routes have been developed for the preparation of this compound, including multi-step organic reactions that optimize yield and purity.

- Pharmacological Investigations : Comparative pharmacological investigations have shown that derivatives of this compound exhibit a variety of activities including anti-inflammatory and analgesic effects .

The mechanism by which 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine exerts its biological effects involves its interaction with serotonin receptors, leading to downstream effects on neurotransmitter release and neuronal excitability. The hydroxy group plays a critical role in facilitating hydrogen bonding, enhancing the compound's binding affinity to target receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.